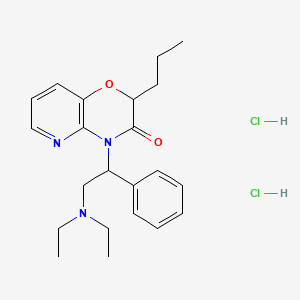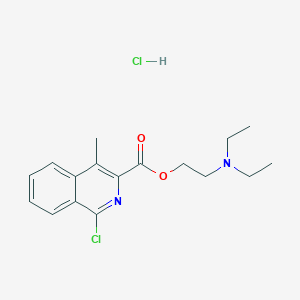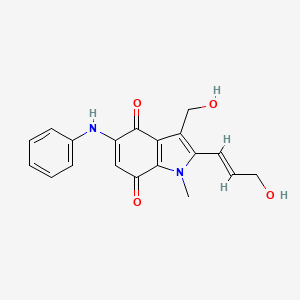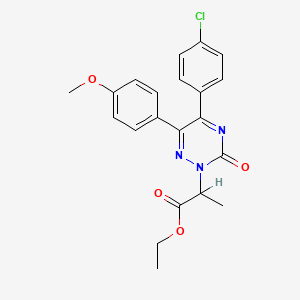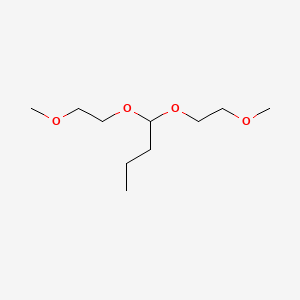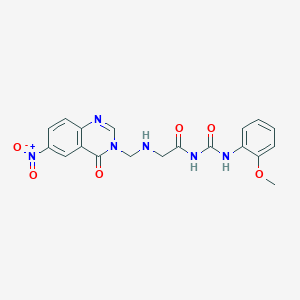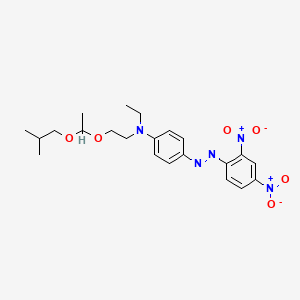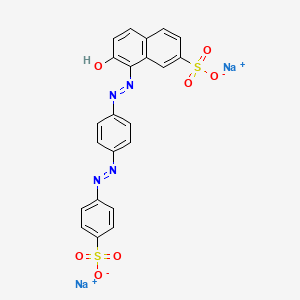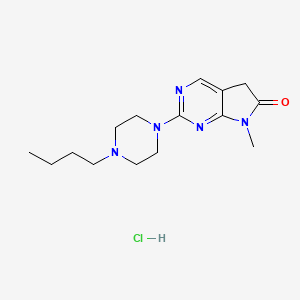
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-2-(4-butyl-1-piperazinyl)-7-methyl-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-2-(4-butyl-1-piperazinyl)-7-methyl-, monohydrochloride is a synthetic organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrrolo(2,3-d)pyrimidin-6-one derivatives typically involves multi-step organic reactions The starting materials often include pyrrole and pyrimidine derivatives, which undergo cyclization reactions to form the core structure
Industrial Production Methods
Industrial production of such compounds usually involves optimizing the synthetic route for scalability, yield, and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the methyl group.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions are common for introducing or modifying substituents on the pyrrolopyrimidine core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides, amines.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
科学研究应用
Chemistry
In chemistry, 6H-Pyrrolo(2,3-d)pyrimidin-6-one derivatives are studied for their unique structural properties and reactivity. They serve as building blocks for more complex molecules and are used in the development of new synthetic methodologies.
Biology
Biologically, these compounds are investigated for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. Their ability to interact with biological macromolecules makes them valuable in drug discovery and development.
Medicine
In medicine, these compounds are explored for their therapeutic potential in treating diseases such as cancer, infectious diseases, and neurological disorders. Their diverse biological activities make them promising candidates for new drug development.
Industry
Industrially, these compounds may be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Their versatility and reactivity make them valuable intermediates in various chemical processes.
作用机制
The mechanism of action of 6H-Pyrrolo(2,3-d)pyrimidin-6-one derivatives involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, they may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as agonists or antagonists.
相似化合物的比较
Similar Compounds
- 6H-Pyrrolo(2,3-d)pyrimidin-4-one
- 5,7-Dihydro-2-(4-butyl-1-piperazinyl)-7-methyl-pyrrolo(2,3-d)pyrimidine
- 6H-Pyrrolo(2,3-d)pyrimidin-6-one derivatives with different substituents
Uniqueness
The uniqueness of 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-2-(4-butyl-1-piperazinyl)-7-methyl-, monohydrochloride lies in its specific substituents, which confer distinct biological and chemical properties. The butyl-piperazinyl and methyl groups may enhance its binding affinity to molecular targets, improve its solubility, or modify its reactivity compared to similar compounds.
属性
CAS 编号 |
122113-30-8 |
|---|---|
分子式 |
C15H24ClN5O |
分子量 |
325.84 g/mol |
IUPAC 名称 |
2-(4-butylpiperazin-1-yl)-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6-one;hydrochloride |
InChI |
InChI=1S/C15H23N5O.ClH/c1-3-4-5-19-6-8-20(9-7-19)15-16-11-12-10-13(21)18(2)14(12)17-15;/h11H,3-10H2,1-2H3;1H |
InChI 键 |
GQQWIQIBCGLKLM-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1CCN(CC1)C2=NC=C3CC(=O)N(C3=N2)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


